![molecular formula C19H23Cl2N5O B033590 Trazodone hydrochloride CAS No. 19666-36-5](/img/structure/B33590.png)
Trazodone hydrochloride
Overview
Description
Trazodone hydrochloride is a triazolopyridine derivative used primarily as an antidepressant. It is known for its ability to inhibit serotonin uptake in the brain, which helps alleviate symptoms of depression. Unlike other antidepressants, this compound does not belong to the tricyclic or tetracyclic classes, making it unique in its chemical structure and pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trazodone hydrochloride typically involves the reaction of N-(3-chlorophenyl)-N’-(3-chloropropyl)-piperazine hydrochloride with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in a solvent. The reaction is facilitated by the addition of an alkali, followed by heating and refluxing. The mixture is then subjected to heat filtration, additional alkali treatment, and further heating and refluxing. The final product, trazodone, is crystallized and then reacted with hydrochloric acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve high-shear wet granulation with purified water, followed by drying, finishing, and tabletting. This method is efficient and reduces raw material loss, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Trazodone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
Oxidation: Oxidized derivatives of the triazolopyridine ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Treatment of Major Depressive Disorder (MDD)
Trazodone is primarily indicated for the treatment of MDD. Clinical studies have demonstrated that trazodone exhibits comparable efficacy to other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) .
Clinical Efficacy
- Dosage : The standard approved dosage for MDD is 300 mg/day.
- Formulations : Recent advancements include the once-a-day prolonged-release formulation (TzCOAD), which enhances patient compliance by providing a steady release of medication over 24 hours .
Patient Profiles
- Trazodone has shown effectiveness in treating diverse patient profiles, including elderly patients and those with comorbid conditions such as anxiety and insomnia .
Management of Insomnia
Trazodone is frequently prescribed off-label for insomnia, often surpassing its use as an antidepressant. Its sedative properties make it an effective treatment for sleep disturbances associated with depression and other psychiatric disorders .
Clinical Findings
- Studies indicate that trazodone improves sleep quality and reduces nighttime awakenings, making it a viable option for patients suffering from chronic insomnia .
Off-Label Uses
Beyond MDD and insomnia, trazodone has been utilized in various off-label contexts:
- Anxiety Disorders : Trazodone's anxiolytic effects make it suitable for treating generalized anxiety disorder and panic disorders .
- Substance Abuse : It has been used to alleviate withdrawal symptoms in patients undergoing detoxification from opioids and alcohol .
- Neurological Conditions : Research suggests potential benefits in managing symptoms associated with Alzheimer’s disease and other neurodegenerative disorders due to its neuroprotective properties .
- Eating Disorders : Trazodone has been explored as a treatment option for bulimia nervosa and other eating disorders .
- Chronic Pain Syndromes : Its analgesic properties have led to its application in conditions like fibromyalgia and complex regional pain syndrome .
Safety and Tolerability
Trazodone is generally well-tolerated with a favorable side effect profile compared to other antidepressants. Common side effects include sedation, dry mouth, and gastrointestinal disturbances, but it poses a lower risk for weight gain and sexual dysfunction .
Data Table: Summary of Clinical Applications
Application | Indication | Evidence Level | Notes |
---|---|---|---|
Major Depressive Disorder | Treatment | High | Comparable efficacy to SSRIs/TCAs |
Insomnia | Off-label use | High | Effective for chronic sleep disturbances |
Generalized Anxiety Disorder | Off-label use | Moderate | Anxiolytic effects noted |
Substance Abuse | Opioid/alcohol withdrawal | Moderate | Alleviates withdrawal symptoms |
Neurological Disorders | Alzheimer's disease | Emerging | Potential neuroprotective effects |
Eating Disorders | Bulimia nervosa | Emerging | Limited studies available |
Case Studies
-
Case Study on Depression Management :
A randomized controlled trial involving 43 outpatients diagnosed with MDD compared trazodone with fluoxetine. Results indicated that while fluoxetine showed faster initial efficacy, trazodone significantly improved sleep quality in patients over the treatment period . -
Case Study on Insomnia :
In a cohort study focusing on patients with chronic insomnia secondary to depression, trazodone administration resulted in significant improvements in sleep latency and total sleep time compared to baseline measurements .
Mechanism of Action
Trazodone hydrochloride works by inhibiting the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the brain. It acts as a serotonin receptor antagonist and reuptake inhibitor, targeting the 5-HT2A receptor. This dual action helps alleviate symptoms of depression and anxiety. Additionally, this compound blocks histamine H1 and alpha1-adrenergic receptors, contributing to its sedative effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor.
Amitriptyline: A tricyclic antidepressant.
Mirtazapine: A noradrenergic and specific serotonergic antidepressant.
Uniqueness
Trazodone hydrochloride is unique due to its dual action as a serotonin receptor antagonist and reuptake inhibitor. Unlike selective serotonin reuptake inhibitors, it does not commonly cause anxiety or sexual dysfunction. Compared to tricyclic antidepressants, it has a lower risk of cardiotoxicity and anticholinergic side effects .
Biological Activity
Trazodone hydrochloride, a medication primarily used as an antidepressant, exhibits a range of biological activities that extend beyond its traditional applications in mental health. This article explores the compound's mechanisms of action, pharmacokinetics, and its effects on various biological systems, supported by research findings and case studies.
Chemical Structure:
- Chemical Name: 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
- CAS Number: 25332-39-2
Trazodone functions primarily as a 5-HT2A receptor antagonist and an α1 adrenoceptor antagonist . It inhibits the reuptake of serotonin (5-HT), leading to increased serotonin levels in the synaptic cleft, which is crucial for its antidepressant effects. Additionally, trazodone enhances neuronal differentiation in mouse and human neural progenitor cells, indicating potential neuroprotective properties .
Pharmacokinetics
Trazodone is rapidly absorbed following oral administration. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Cmax (ng/mL) | 1480.9 (test) vs. 1520.2 (reference) |
AUC0-t (ng·h/mL) | 18193.0 (test) vs. 18209.8 (reference) |
Half-life | 7.3 ± 0.8 hours |
Total Body Clearance | 5.3 ± 0.9 L/hr |
The elimination half-life varies with age and health status, showing prolonged half-lives in elderly populations .
Neuroprotective Mechanisms
Recent studies have highlighted trazodone's neuroprotective effects, particularly in models of neurodegeneration. For instance, a study demonstrated that trazodone treatment restored synaptic and mitochondrial function in the hippocampus of mice subjected to neurodegenerative conditions. This restoration was linked to the recovery of proteins essential for synaptic health and mitochondrial function .
Pain Management
Trazodone's analgesic properties have been explored in various clinical contexts:
- A randomized controlled trial assessed trazodone for treating dysesthetic pain following traumatic myelopathy but found no significant differences in pain relief compared to placebo. However, more patients in the trazodone group reported side effects .
- Despite mixed outcomes regarding its efficacy in pain management, trazodone is noted for having fewer anticholinergic and cardiovascular side effects compared to other antidepressants like amitriptyline .
Impact on Sterol Biosynthesis
Recent research indicates that trazodone interferes with sterol biosynthesis, leading to elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC). This alteration is significant as it may contribute to the compound's broader biological effects beyond neurotransmission .
Case Studies
Case Study: Trazodone in Major Depressive Disorder
In a multicenter study involving over 400 patients with major depressive disorder (MDD), trazodone demonstrated statistically significant improvements over placebo on the Hamilton Depression Rating Scale (HAMD17), although the effect size was modest .
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044626 | |
Record name | Trazodone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25332-39-2, 19666-36-5 | |
Record name | Trazodone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25332-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19666-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride | |
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Record name | Trazodone hydrochloride [USAN:USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trazodone hydrochloride | |
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Record name | Trazodone hydrochloride | |
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Record name | Trazodone hydrochloride | |
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Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | |
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Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride | |
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Record name | TRAZODONE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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